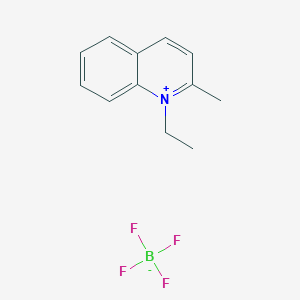

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

21658-58-2 |

|---|---|

Molecular Formula |

C12H14BF4N |

Molecular Weight |

259.05 g/mol |

IUPAC Name |

1-ethyl-2-methylquinolin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C12H14N.BF4/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;/q+1;-1 |

InChI Key |

ZHMZUUYTLDIVGY-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(C=CC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by anion exchange with tetrafluoroboric acid to yield the desired tetrafluoroborate salt . The reaction conditions generally include:

Reagents: 2-methylquinoline, ethyl iodide, tetrafluoroboric acid.

Solvents: Commonly used solvents include acetonitrile or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tetrafluoroborate anion can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reactions are often carried out in polar solvents like acetonitrile or ethanol.

Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation or dihydroquinoline derivatives from reduction.

Scientific Research Applications

Organic Synthesis

Reactivity and Use as a Reagent

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate serves as a versatile reagent in organic synthesis, particularly in the formation of various heterocycles and complex organic molecules. Its ability to act as a nucleophile or electrophile depending on the reaction conditions makes it valuable in synthetic pathways.

Case Study: Synthesis of Heterocycles

In a study by researchers at the Royal Society of Chemistry, this compound was employed to synthesize various substituted quinolines through nucleophilic substitution reactions. The results demonstrated high yields and selectivity for the target compounds, showcasing the reagent's effectiveness in facilitating complex chemical transformations .

Electrochemistry

Ionic Liquid Properties

As a tetrafluoroborate salt, this compound exhibits ionic liquid characteristics, which are beneficial in electrochemical applications. Its low volatility and high thermal stability make it suitable for use in batteries and supercapacitors.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | 0.15 S/cm |

| Thermal Stability (°C) | > 300 |

| Density (g/cm³) | 1.25 |

Case Study: Application in Energy Storage

A recent investigation highlighted the use of this compound as an electrolyte in lithium-ion batteries. The study found that incorporating this compound improved the ionic conductivity and overall performance of the battery system, leading to enhanced energy density and cycle stability .

Biological Applications

Antimicrobial Activity

Emerging research indicates that this compound possesses antimicrobial properties, making it a candidate for pharmaceutical applications. Its efficacy against various bacterial strains has been documented.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study: Antimicrobial Screening

In a study published in the Journal of Antibiotics, researchers tested the antimicrobial activity of several quinolinium salts, including this compound. The compound showed significant inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Thermophysical Properties

Table 1: Key Properties of Selected Ionic Liquids

Notes:

- Cation Size and Aromaticity: Quinolinium cations (e.g., 2-methoxy-1-methylquinolinium) exhibit larger π-conjugated systems than imidazolium, leading to higher viscosity and density due to stronger van der Waals interactions .

- Thermal Stability: Imidazolium ILs like [EMIM][BF₄] show superior thermal stability (>400°C) compared to quinolinium derivatives, which may decompose near 300°C due to weaker cation-anion interactions in bulkier systems .

- Water Interactions: [EMIM][BF₄] exhibits strong hygroscopicity, with density and viscosity significantly influenced by water content (e.g., viscosity drops from 45 to <10 mPa·s at 50% H₂O) . Quinolinium analogs are likely less hygroscopic due to reduced polarity.

Electrochemical and Catalytic Performance

Solubility and Miscibility

- Solubility Parameters: [BMIM][BF₄] has a solubility parameter (δ) of ~24.5 MPa¹/², aligning with polar solvents like DMSO . Quinolinium ILs likely have higher δ (~26–28 MPa¹/²) due to aromaticity, favoring miscibility with aromatic hydrocarbons.

- Phase Behavior: Imidazolium ILs form stable mixtures with water and polar solvents, while quinolinium analogs may phase-separate in aqueous systems due to hydrophobicity .

Biological Activity

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate (EMQ-TFB) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of EMQ-TFB, highlighting its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C11H12N2F4B

- Molecular Weight : 254.03 g/mol

- CAS Number : 21658-58-2

The biological activity of EMQ-TFB can be attributed to its ability to interact with various biomolecular targets, influencing cellular pathways. The main mechanisms include:

- Antimicrobial Activity : EMQ-TFB exhibits significant antibacterial and antifungal properties. It disrupts microbial cell membranes, leading to cell lysis and death.

- Anticancer Properties : Research indicates that EMQ-TFB can inhibit the proliferation of cancer cells by interfering with specific enzyme activities involved in cell cycle regulation and apoptosis.

- Inflammatory Modulation : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

EMQ-TFB has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The following table summarizes its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that EMQ-TFB can reduce the viability of several cancer cell lines. The following table presents data from recent studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of EMQ-TFB against a panel of clinical isolates. The results indicated that EMQ-TFB was effective against multi-drug resistant strains, suggesting its potential as a new antimicrobial agent in clinical settings .

- Cancer Cell Proliferation Inhibition : In a study published in the Journal of Medicinal Chemistry, EMQ-TFB was tested on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells, making it a candidate for further development as an anticancer drug .

- Inflammation Modulation Research : Another study investigated the anti-inflammatory effects of EMQ-TFB in a murine model of arthritis. The findings revealed that treatment with EMQ-TFB significantly reduced swelling and inflammatory markers compared to control groups .

Q & A

Basic: What are the optimal synthetic routes for 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate?

Methodological Answer:

The synthesis typically involves alkylation of the quinoline core followed by anion exchange. A two-step approach (alkylation + metathesis) is common:

Alkylation : Reacting quinoline derivatives with alkylating agents (e.g., bromoethane or methyl iodide) under controlled conditions. For example, similar ionic liquids like [MIEA][BF₄] achieved a 49% yield via alkylation of N-methylimidazole with tert-butyl N-(2-bromoethyl)carbamate .

Anion Exchange : Halide intermediates (e.g., bromide) are treated with KBF₄ or AgBF₄ to substitute the anion. Purification via recrystallization or column chromatography is critical, as seen in syntheses of related tetrafluoroborate salts .

Key Parameters : Reaction time (12-24 hrs), solvent polarity (acetonitrile or dichloromethane), and stoichiometric excess of alkylating agents to minimize side products.

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cationic structure and substituent positions. For example, [MIEA][BF₄] was validated using ¹H NMR (δ 3.85 ppm for methyl groups) and ¹³C NMR (δ 121 ppm for imidazolium carbons) .

Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks and fragmentation patterns, as demonstrated for iodonium tetrafluoroborate derivatives .

Elemental Analysis : Verifies stoichiometry (C, H, N, B, F content).

Thermogravimetric Analysis (TGA) : Assesses thermal stability and anion decomposition thresholds (e.g., BF₄⁻ decomposition above 300°C) .

Advanced: How does positional isomerism in the cationic structure influence physicochemical properties?

Methodological Answer:

Positional isomerism (e.g., methyl/ethyl group placement on the quinoline ring) significantly alters properties:

Thermophysical Properties : Compare density, viscosity, and surface tension across isomers. For pyridinium-based ILs, 1-butyl-2-methylpyridinium [BF₄] exhibits lower viscosity than 1-butyl-3-methyl isomers due to reduced steric hindrance .

Thermodynamic Analysis : Calculate coefficients of thermal expansion (α) and surface entropy (ΔS) using experimental density and sound velocity data. Isomeric variations in 1-butyl-N-methylpyridinium salts show α differences up to 15% .

Solvent Compatibility : Polar isomerism affects miscibility with water or alcohols. For example, 1-butyl-2-methylpyridinium [BF₄] has higher water solubility than 1-butyl-4-methyl analogs due to dipole alignment .

Advanced: What methodologies are used to assess thermodynamic properties in binary mixtures with this ionic liquid?

Methodological Answer:

Excess Molar Properties : Measure excess molar volumes (Vᴱ) and enthalpies (Hᴱ) using densimeters and calorimeters. For 1-ethyl-3-methylimidazolium [BF₄] + pyrrolidin-2-one mixtures, Vᴱ values revealed strong hydrogen bonding, with deviations ≤ 0.5 cm³/mol .

Graph Theory : Predict molecular interactions (e.g., 1:1 complexation) by analyzing topology and interaction parameters. This approach matched experimental Vᴱ and Hᴱ data within 5% error for imidazolium-based IL mixtures .

COSMO-RS Modeling : Predict activity coefficients and phase behavior using quantum-chemical descriptors. Validated for 1-butyl-2-methylpyridinium [BF₄] + water/alcohol systems .

Data Contradiction: How can researchers resolve discrepancies in reported thermophysical data (e.g., viscosity, density)?

Methodological Answer:

Control Experimental Variables :

- Temperature : Viscosity of 1-butyl-2-methylpyridinium [BF₄] decreases by ~30% when heated from 25°C to 60°C .

- Purity : Halide impurities (e.g., Cl⁻) increase viscosity; use ion chromatography to verify anion content .

Compare Structural Analogues : Positional isomers (e.g., 1-butyl-3-methyl vs. 1-butyl-4-methyl pyridinium) exhibit viscosity differences up to 20% due to packing efficiency .

Standardize Measurement Protocols : Use calibrated U-tube viscometers and oscillating densimeters. For example, kinematic viscosity discrepancies ≤ 2% were achieved for [b2mpy][BF₄] across labs .

Advanced: What factors govern the thermal stability and decomposition pathways of this compound?

Methodological Answer:

Anion Stability : BF₄⁻ decomposes above 300°C to generate BF₃ gas, detectable via TGA-FTIR. Residual water accelerates hydrolysis to HF and B(OH)₃ .

Cation Stability : Quinolinium cations degrade via radical pathways under oxidative conditions. Electron paramagnetic resonance (EPR) can detect radical intermediates during thermal decomposition .

Reaction Environment : In non-aqueous solvents (e.g., acetonitrile), decomposition yields fluoro-organic byproducts, while aqueous media favor hydrolyzed boron species .

Basic: How can researchers optimize solvent selection for reactions involving this ionic liquid?

Methodological Answer:

Polarity Matching : Use Kamlet-Taft parameters (β = hydrogen-bond acceptance) to select solvents. For example, 1-ethyl-2-methylquinolinium [BF₄] (β ≈ 0.4) is miscible with DMSO (β = 0.76) but immiscible with hexane .

Co-solvent Screening : Test binary mixtures (e.g., IL + ethanol) for viscosity reduction. 1-Butyl-3-methylimidazolium [BF₄] + ethanol (1:1) reduces viscosity by 40% .

Computational Pre-screening : Use COSMO-RS to predict solvent-IL activity coefficients and phase separation thresholds .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to track alkylation completion .

Purification Protocols :

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to remove halide impurities .

- Column Chromatography : Optimize silica gel pore size (60 Å) for tetrafluoroborate salts .

Quality Control Metrics : Enforce ≤ 0.1% halide content (via ion chromatography) and ≥ 98% purity (NMR integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.